Unii-4G8X27X87A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monlunabant, also known as INV-202 or MRI-1891, is a peripherally selective cannabinoid receptor 1 inverse agonist. It was discovered as a β-arrestin-2-biased cannabinoid receptor 1 antagonist by the National Institutes of Health. Monlunabant was developed by Inversago Pharma as a potential weight loss drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monlunabant involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the acetamide linkage .
Industrial Production Methods: Industrial production of Monlunabant follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Monlunabant undergoes various chemical reactions, including:
Oxidation: Monlunabant can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Monlunabant can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Monlunabant has several scientific research applications, including:
Chemistry: Used as a model compound to study cannabinoid receptor interactions and inverse agonism.
Biology: Investigated for its effects on metabolic pathways and energy homeostasis.
Medicine: Explored as a potential treatment for obesity and metabolic syndrome due to its ability to modulate cannabinoid receptor activity.
Mechanism of Action
Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and metabolism. By inhibiting the activity of cannabinoid receptor 1, Monlunabant reduces appetite and promotes weight loss. The molecular targets and pathways involved include the modulation of β-arrestin-2 signaling and the inhibition of endocannabinoid-mediated effects .
Comparison with Similar Compounds
Monlunabant is unique among cannabinoid receptor 1 inverse agonists due to its peripheral selectivity and β-arrestin-2 bias. Similar compounds include:
Rimonabant: A centrally acting cannabinoid receptor 1 antagonist that was withdrawn from the market due to psychiatric side effects.
JD5037: A peripherally restricted cannabinoid receptor 1 antagonist with similar applications in metabolic disorders.
Zevaquenabant (MRI-1867): Another peripherally acting cannabinoid receptor 1 inverse agonist with potential therapeutic applications.
Monlunabant’s uniqueness lies in its peripheral selectivity, which reduces the risk of central nervous system side effects, making it a safer alternative for treating metabolic disorders .
Properties
CAS No. |
2712480-46-9 |
---|---|
Molecular Formula |
C26H22ClF3N6O3S |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |
InChI Key |
GYJPQNPVIJXXTA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.